2,3-Difluoro-4-methylbenzodifluoride
Overview
Description
2,3-Difluoro-4-methylbenzodifluoride is an aromatic compound with the molecular formula C8H6F4 and a molecular weight of 178.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, making it a member of the difluorobenzene family . It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 2,3-Difluoro-4-methylbenzodifluoride typically involves the fluorination of methylbenzene derivatives. One common method includes the use of fluorinating agents such as hydrogen fluoride (HF) or other fluorine-containing reagents under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
2,3-Difluoro-4-methylbenzodifluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding difluoromethylbenzoic acids.
Reduction: Reduction reactions typically involve the conversion of the difluoromethyl group to a methyl group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Difluoro-4-methylbenzodifluoride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-methylbenzodifluoride involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes . The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
2,3-Difluoro-4-methylbenzodifluoride can be compared with other similar compounds such as:
3,4-Difluoro-2-methylbenzotrifluoride: This compound has an additional fluorine atom and is used in similar applications.
2,3-Difluoro-4-methylbenzoic acid: This is an oxidized form of this compound and is used in different chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-(difluoromethyl)-2,3-difluoro-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCGSZFLYLZCGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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